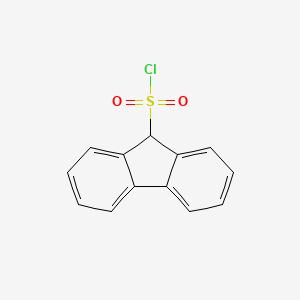

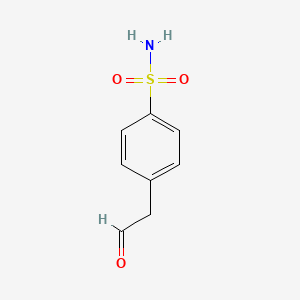

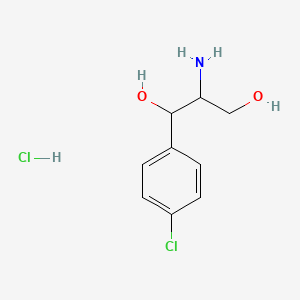

![molecular formula C23H32Cl2N4O3S B3049455 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide;hydrochloride CAS No. 2070014-94-5](/img/structure/B3049455.png)

3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide;hydrochloride

Vue d'ensemble

Description

SR9011 (chlorhydrate) est un composé synthétique connu comme un agoniste de Rev-Erbα et Rev-Erbβ. Il a été développé par le professeur Thomas Burris du Scripps Research Institute. Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de sa capacité à réguler les rythmes circadiens et le métabolisme.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de SR9011 (chlorhydrate) implique plusieurs étapes. L'une des voies de synthèse comprend les étapes suivantes :

Étape 1: À une solution de N-(4-chlorobenzyl)-1-(5-nitrothiophène-2-yl)méthanamine dans le dichloroéthane à 0 °C, on ajoute du 2-naphtaldéhyde, de l'acide acétique et du triacétoxyborohydrure de sodium. On laisse le mélange réactionnel revenir à température ambiante et on l'agite pendant la nuit. Le produit est ensuite extrait et purifié pour obtenir du tert-butyl 2-((4-chlorobenzyl)((5-nitrothiophène-2-yl)méthyl)amino)acétone.

Étape 2: Le produit intermédiaire est traité avec de l'acide chlorhydrique 6M dans le méthanol et agité à température ambiante pendant la nuit. Le solvant est éliminé pour obtenir du chlorhydrate de N-(4-chlorobenzyl)-1-(5-nitrothiophène-2-yl)-N-(pyrrolidin-3-ylméthyl)méthanamine.

Étape 3: L'étape finale implique la réaction de l'intermédiaire avec du chlorure d'acétyle et de la triéthylamine dans le dichlorométhane. Le mélange réactionnel est agité à température ambiante, et le produit est purifié par chromatographie éclair pour obtenir du SR9011 (chlorhydrate).

Méthodes de production industrielle

Les méthodes de production industrielle du SR9011 (chlorhydrate) ne sont pas bien documentées dans le domaine public. La synthèse implique généralement des techniques de synthèse organique standard, y compris des réactions en plusieurs étapes, la purification par chromatographie et la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions

SR9011 (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le groupe nitro du composé peut être réduit en un groupe amine.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle aromatique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactions de substitution électrophile aromatique peuvent être réalisées en utilisant des réactifs comme le brome ou le chlore en présence d'un catalyseur acide de Lewis.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des amines.

Applications de la recherche scientifique

SR9011 (chlorhydrate) a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme un composé outil pour étudier la régulation des rythmes circadiens et du métabolisme.

Biologie : SR9011 (chlorhydrate) est utilisé pour étudier le rôle de Rev-Erbα et Rev-Erbβ dans divers processus biologiques, y compris la réponse immunitaire et le métabolisme cellulaire.

Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement des troubles métaboliques, des maladies cardiovasculaires et du cancer. Il a été démontré qu'il réduisait le stockage des graisses, améliorait l'endurance musculaire et améliorait le métabolisme lipidique.

Industrie : SR9011 (chlorhydrate) est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les troubles métaboliques et les troubles du rythme circadien.

Mécanisme d'action

SR9011 (chlorhydrate) exerce ses effets en se liant et en activant les récepteurs nucléaires Rev-Erbα et Rev-Erbβ . Ces récepteurs jouent un rôle crucial dans la régulation de l'expression des gènes impliqués dans les rythmes circadiens, le métabolisme et l'inflammation. En activant ces récepteurs, SR9011 (chlorhydrate) module l'activité de diverses voies métaboliques, conduisant à une amélioration du métabolisme lipidique, une réduction du stockage des graisses et une amélioration de l'endurance musculaire.

Applications De Recherche Scientifique

SR9011 (hydrochloride) has a wide range of scientific research applications :

Chemistry: It is used as a tool compound to study the regulation of circadian rhythms and metabolism.

Biology: SR9011 (hydrochloride) is used to investigate the role of Rev-Erbα and Rev-Erbβ in various biological processes, including immune response and cell metabolism.

Medicine: The compound has potential therapeutic applications in treating metabolic disorders, cardiovascular diseases, and cancer. It has been shown to reduce fat storage, enhance muscle endurance, and improve lipid metabolism.

Industry: SR9011 (hydrochloride) is used in the development of new drugs and therapeutic agents targeting metabolic and circadian rhythm disorders.

Mécanisme D'action

SR9011 (hydrochloride) exerts its effects by binding to and activating Rev-Erbα and Rev-Erbβ nuclear receptors . These receptors play a crucial role in regulating the expression of genes involved in circadian rhythms, metabolism, and inflammation. By activating these receptors, SR9011 (hydrochloride) modulates the activity of various metabolic pathways, leading to improved lipid metabolism, reduced fat storage, and enhanced muscle endurance.

Comparaison Avec Des Composés Similaires

SR9011 (chlorhydrate) est souvent comparé à d'autres agonistes de Rev-Erb, tels que SR9009 et GSK-4112 :

SR9009 : Semblable à SR9011 (chlorhydrate), SR9009 est un agoniste de Rev-Erbα et Rev-Erbβ. SR9011 (chlorhydrate) est considéré comme ayant une meilleure biodisponibilité et une meilleure efficacité.

GSK-4112 : Un autre agoniste de Rev-Erb, GSK-4112, a des effets similaires sur les rythmes circadiens et le métabolisme, mais il est moins puissant que SR9011 (chlorhydrate).

La particularité de SR9011 (chlorhydrate) réside dans sa puissance et son efficacité supérieures dans la régulation des processus métaboliques et des rythmes circadiens, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31ClN4O3S.ClH/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31;/h5-10,19H,2-4,11-17H2,1H3,(H,25,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTZBBQVEUEODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070014-94-5 | |

| Record name | 1-Pyrrolidinecarboxamide, 3-[[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

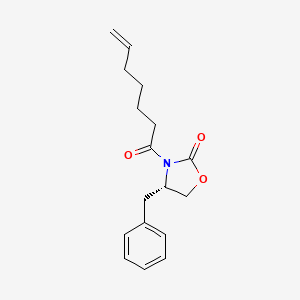

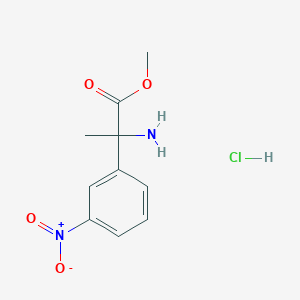

![Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B3049376.png)

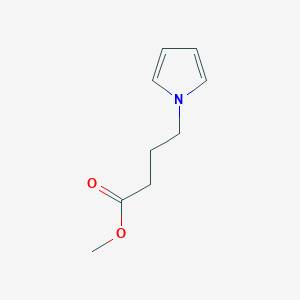

![7-bromo-2,4-dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3049377.png)

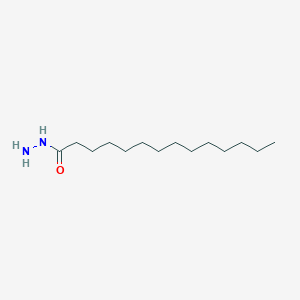

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate](/img/structure/B3049383.png)

![6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3049387.png)